Nitroquinoline und Derivate

Nitroquinolines and their derivatives are a class of compounds containing one or more nitro groups (-NO₂) attached to the quinoline ring system. Quinoline, derived from benzo[c]quinolin-2(3H)-one, is known for its distinctive nitrogen-containing heterocyclic structure, which confers unique physicochemical properties and reactivity profiles.

These compounds find applications in various fields due to their diverse structural configurations and functional groups. In the pharmaceutical industry, nitroquinolines are explored as potential antitumor agents and antibacterial drugs due to their ability to interact selectively with biological targets. Additionally, some derivatives exhibit interesting photochemical behaviors, making them valuable in dye synthesis and optical switching applications.

From a synthetic standpoint, the introduction of nitro groups can be achieved through various reactions such as nitration, diazotization, or electrophilic aromatic substitution. The presence of these functional groups significantly alters the reactivity and stability of the quinoline ring, opening up opportunities for tailored molecular design in medicinal chemistry and materials science.

Overall, the versatile nature of nitroquinolines and their derivatives positions them as important intermediates and final products across multiple disciplines within the chemical sciences.

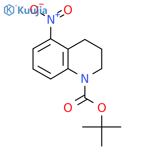

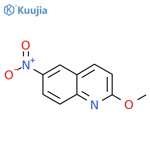

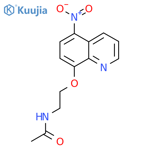

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

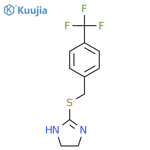

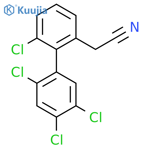

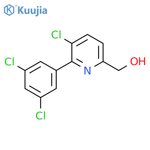

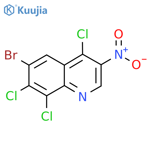

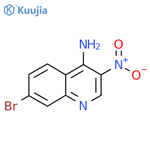

|

6-Bromo-4,7,8-trichloro-3-nitroquinoline | 1931640-35-5 | C9H2BrCl3N2O2 |

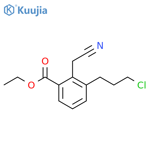

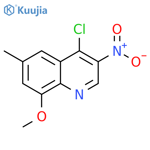

|

4-chloro-8-methoxy-6-methyl-3-nitroquinoline | 1994078-32-8 | C11H9ClN2O3 |

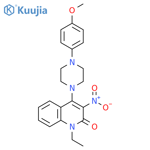

|

1-ethyl-4-4-(4-methoxyphenyl)piperazin-1-yl-3-nitro-1,2-dihydroquinolin-2-one | 862210-59-1 | C22H24N4O4 |

|

7-Bromo-3-nitroquinolin-4-amine | 1232149-36-8 | C9H6BrN3O2 |

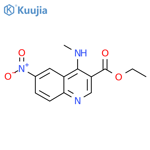

|

Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate | 1216551-62-0 | C13H13N3O4 |

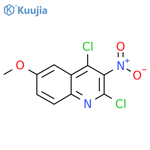

|

2,4-Dichloro-6-methoxy-3-nitroquinoline | 259180-83-1 | C10H6Cl2N2O3 |

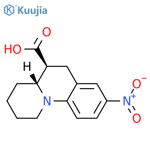

|

(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid | 1486485-13-5 | C14H16N2O4 |

|

tert-butyl 5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate | 2384738-18-3 | C14H18N2O4 |

|

2-Methoxy-6-nitroquinoline | 116529-85-2 | C10H8N2O3 |

|

N-{2-(5-Nitroquinolin-8-yl)oxyethyl}acetamide | 696607-18-8 | C13H13N3O4 |

Verwandte Literatur

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

Empfohlene Lieferanten

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte